Regulatory Status as a Named Pharmaceutical Impurity Differentiates 1,4-Dibutyrylpiperazine from Non‑Impurity 1,4‑Diacylpiperazines
Unlike the vast majority of 1,4‑diacylpiperazines, 1,4‑dibutyrylpiperazine is a named, batch‑traceable impurity in at least two pharmacopoeial drug substances. It is listed as Flunarizine Impurity 17 and Bucinnazine Impurity 2, and is supplied as an ISO‑17034 certified reference material (CRM) with a certified purity of >95% and a three‑year stability guarantee under refrigerated storage [1]. By contrast, 1,4‑diacetylpiperazine (CAS 18940‑57‑3) and 1,4‑dipropionylpiperazine are not designated impurities in any major pharmacopoeia and are not available as accredited CRMs, compelling laboratories to perform in‑house characterization before use .
| Evidence Dimension | Pharmaceutical impurity regulatory recognition and CRM availability |
|---|---|
| Target Compound Data | Designated Flunarizine Impurity 17 / Bucinnazine Impurity 2; ISO‑17034 CRM with >95% purity [1] |
| Comparator Or Baseline | 1,4‑Diacetylpiperazine (CAS 18940‑57‑3): not a listed impurity; no accredited CRM available |
| Quantified Difference | Qualitative regulatory designation (present vs. absent); accredited CRM vs. non‑accredited material |
| Conditions | Pharmacopoeial impurity listings; ISO 17034 accreditation scope |
Why This Matters
Procuring an ISO‑17034‑certified impurity reference standard eliminates the need for costly, time‑consuming in‑house purity verification and directly supports regulatory submission data packages.
- [1] CATO Research Chemicals. Flunarizine Impurity 17 (CAS 17730-78-8). Certified Reference Material Datasheet. Accessed 2026-05-10. View Source
